Low-Temperature CVD Tungsten Film Resistivity: W(CO)₆ Achieves 18–23 μΩ·cm α-W Without HF Byproducts vs. WF₆ Process Limitations
Tungsten films deposited from W(CO)₆ at 540°C exhibit resistivities of 18–23 μΩ·cm and consist of high-purity (>95 at.%) polycrystalline α-W [1]. This low resistivity is achieved without the use of fluorine-based chemistry, unlike WF₆ CVD which generates corrosive HF that consumes interfacial Si and damages underlying dielectrics [2]. Post-deposition vacuum annealing at 900°C further reduces the resistivity to approximately 10 μΩ·cm [1]. In contrast, films deposited at lower temperatures (375°C) contain approximately 80 at.% tungsten, 15 at.% carbon, and 5 at.% oxygen, with resistivities >1000 μΩ·cm in the metastable β-W phase, highlighting the critical process temperature dependence [1].
| Evidence Dimension | Film resistivity (as-deposited) |
|---|---|
| Target Compound Data | 18–23 μΩ·cm at 540°C; >95 at.% W purity |
| Comparator Or Baseline | WF₆ CVD: generates HF byproducts causing Si consumption and dielectric damage [2] |
| Quantified Difference | No HF generation; post-anneal resistivity reaches ~10 μΩ·cm [1] |
| Conditions | LPCVD in UHV-compatible cold-wall reactor on Si(100); 540°C deposition temperature |
Why This Matters
This enables tungsten metallization on fluorine-sensitive substrates where WF₆ is incompatible, directly expanding process windows for gate dielectric and interconnect applications.
- [1] Lai, K. K., & Lamb, H. H. (2000). Tungsten chemical vapor deposition using tungsten hexacarbonyl: microstructure of as-deposited and annealed films. Thin Solid Films, 370(1-2), 114-121. View Source
- [2] Gesheva, K., Abrosimova, V., & Beshkov, G. (1991). CVD Carbonyl Thin Films of Tungsten and Molybdenum and Their Silicides - A Good Alternative to CVD Fluoride Tungsten Technology. Journal de Physique IV Proceedings, 02(C2), C2-865-C2-871. View Source
